1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a pyrrolidine carboxylic acid moiety
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on their specific structural motifs .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can have a wide range of effects on biochemical pathways, depending on their specific structural motifs and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and physicochemical properties, including its interactions with biological targets .
Result of Action
It is known that trifluoromethylpyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structural motifs and the biological targets they interact with .
Action Environment
It is known that the biological activity of a compound can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized with chloro and trifluoromethyl substituents through a series of halogenation and trifluoromethylation reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving a suitable amine precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form different oxidation states and functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, trifluoromethylating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of various agrochemicals, contributing to crop protection and pest control.
Materials science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar compounds to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid include other trifluoromethylated pyridines and pyrrolidine derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h4-5,8H,1-3H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOCGWNMDEHQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.